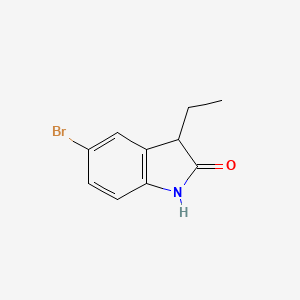
5-ブロモ-3-エチルインドリン-2-オン
説明
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗増殖/細胞毒性活性
5-ブロモ-3-エチルインドリン-2-オンは、ヒト癌細胞株に対して抗増殖/細胞毒性活性をスクリーニングされたインドール植物アレキシン誘導体の合成に使用されてきました . 一部の類似体は、一般的な化学療法薬であるシスプラチンと同等またはそれ以上の活性を示しています .
抗真菌活性
5-ブロモ-3-エチルインドリン-2-オンを含むインドール誘導体は、広範囲の抗真菌活性を示すことがわかりました .
抗菌効果
抗原虫活性
5-ブロモ-3-エチルインドリン-2-オンから誘導できるインドール植物アレキシンは、抗原虫活性を示すことがわかりました .
抗凝集効果
インドール植物アレキシンは、多発性硬化症患者の脳脊髄液で抗凝集効果を示しました .
抗癌および抗増殖効果
インドール植物アレキシンは、ヒト癌細胞株に対して抗癌および抗増殖効果を示します .
抗ウイルス活性
インドール誘導体は、抗ウイルス活性を含むさまざまな生物活性を持ちます .
抗炎症活性
作用機序
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and have been used in the treatment of various disorders .
Mode of Action
It’s worth noting that indole derivatives are known for their diverse biological activities, including interactions with various cellular targets .
Result of Action
Some indole derivatives have shown significant bioactivity, including cytotoxic effects against certain cancer cell lines
生物活性
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one has the molecular formula and a CAS number of 304876-05-9. It is characterized by the presence of a bromine atom at the 5-position and an ethyl group at the 3-position of the indole structure.
1. Antimicrobial Activity
Research indicates that compounds similar to 5-bromo-3-ethyl-1,3-dihydro-indol-2-one exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial potential.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | MRSA | <1.0 |
| Indole derivative | S. aureus ATCC 25923 | 3.90 |
| Indole derivative | M. tuberculosis H37Rv | <0.98 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including lung cancer (A549) and breast cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .
Case Study:
In a study focusing on various indole derivatives, 5-bromo-3-ethyl-1,3-dihydro-indol-2-one exhibited significant antiproliferative activity against A549 cells with IC50 values in the micromolar range.
The biological activity of 5-bromo-3-ethyl-1,3-dihydro-indol-2-one is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could act as a modulator for various receptors involved in cell signaling pathways, influencing processes such as apoptosis and proliferation.
Synthesis
The synthesis of 5-bromo-3-ethyl-1,3-dihydro-indol-2-one can be achieved through several methods involving bromination and cyclization reactions. A common synthetic route involves starting from commercially available indole derivatives and applying bromination followed by ethyl substitution.
Research Findings
Recent studies have expanded on the biological profile of 5-bromo-3-ethyl-1,3-dihydro-indol-2-one:
- Antimicrobial Studies : Detailed investigations into its efficacy against resistant strains have revealed promising results that warrant further exploration in drug development.
- Cytotoxicity Assessments : Various tests have shown that while exhibiting strong activity against cancer cells, it maintains a favorable safety profile against normal cell lines.
特性
IUPAC Name |
5-bromo-3-ethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-8-5-6(11)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFJZJWPWMXDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378126 | |
| Record name | 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304876-05-9 | |
| Record name | 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














